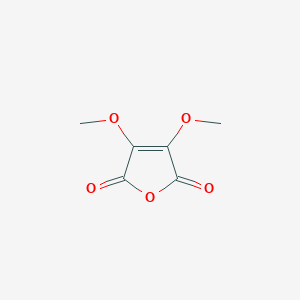






|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8](=[O:9])N[C:5](=[O:6])[C:4]=1[O:10][CH3:11].[OH-:12].[Na+]>>[CH3:1][O:2][C:3]1=[C:4]([O:10][CH3:11])[C:5]([O:9][C:8]1=[O:12])=[O:6] |f:1.2|
|


|
Name
|
dimethoxymaleimide
|
|
Quantity
|
555 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=O)NC1=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
extracted thoroughly with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
After the organic phase had been separated off
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in a rotary evaporator, 486 g of a product of melting point 41°-43° C.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CO/C/1=C(/C(=O)OC1=O)\OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |